molecular formula C35H33FN6O3 B1678621 Quarfloxin CAS No. 865311-47-3

Quarfloxin

Cat. No. B1678621
M. Wt: 604.7 g/mol
InChI Key: WOQIDNWTQOYDLF-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quarfloxin, also known as CX-3543, is a first-in-class clinical G-quadruplex-targeting drug . It was originally derived from a group of fluoroquinolones that were shown to have dual topoisomerase II (Top2) and G-quadruplex (G4) interactions . Quarfloxin belongs to the class of organic compounds known as phenoxazines .


Molecular Structure Analysis

Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . It is derived from a group of fluoroquinolones and has been shown to have interactions with G-quadruplexes . More detailed structural analysis would require specific experimental data.


Physical And Chemical Properties Analysis

Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . Detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Antineoplastic Activity

Quarfloxin, a fluoroquinolone derivative, exhibits antineoplastic (anti-cancer) activity. It disrupts the interaction between nucleolin protein and a G-quadruplex DNA structure in the ribosomal DNA (rDNA) template, which is crucial for rRNA biogenesis. This interaction is typically overexpressed in cancer cells, and its disruption can inhibit ribosome synthesis and trigger tumor cell apoptosis. This mechanism suggests its potential as a targeted treatment in cancer therapy (Definitions, 2020).

Pharmacokinetic Profile in Cancer Therapy

A Phase I study of Quarfloxin has been completed in patients with advanced solid tumors, focusing on its pharmacokinetic attributes. The study explored the maximum tolerated dose, dose-limiting toxicities, and the pharmacokinetic profile when administered intravenously. It revealed that Quarfloxin's plasma concentration increased proportionally with dose escalation, without significant accumulation. The reversible association of Quarfloxin with blood cells implies its potential for weekly administration (Papadopoulos et al., 2007).

Role in G-Quadruplex-Targeted Anticancer Strategies

Quarfloxin is part of the clinical evaluation of G-quadruplexes (G4s) as anticancer drugs. G4s, including ligands and aptamers like Quarfloxin, are explored as both therapeutic tools and targets in cancer cells. This research underlines the broader application of synthetic G4 ligands in discovering new anticancer therapeutics and understanding their mechanisms of action (Carvalho et al., 2020).

Potential in Treating Malaria

Research indicates that DNA G-quadruplexes, which can be stabilized by drugs like Quarfloxin, are detected in the nuclei of the malaria parasite Plasmodium falciparum. Despite its A/T-biased genome, which limits G-quadruplex formation, the parasite shows sensitivity to G-quadruplex-stabilizing drugs. Quarfloxin, originally trialed as an anticancer drug, demonstrates potential for repurposing as an antimalarial drug with a novel mode of action, suggesting its broader application beyond oncology (Harris et al., 2018).

Future Directions

G-quadruplexes, like the ones Quarfloxin targets, are viewed as emerging therapeutic targets in oncology . The well-defined targets and structural information of DNA G-quadruplexes are essential for understanding their biological functions, as well as for the rational design of small molecules targeting these structures . Therefore, the future directions of research on Quarfloxin and similar compounds may involve further exploration of their potential as anticancer drugs .

properties

IUPAC Name

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23?,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQIDNWTQOYDLF-CGAIIQECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quarfloxin

CAS RN

865311-47-3
Record name Quarfloxin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865311473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quarfloxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUARFLOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M31J5031Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quarfloxin
Reactant of Route 2
Reactant of Route 2
Quarfloxin
Reactant of Route 3
Quarfloxin
Reactant of Route 4
Quarfloxin
Reactant of Route 5
Reactant of Route 5
Quarfloxin
Reactant of Route 6
Reactant of Route 6
Quarfloxin

Citations

For This Compound
702
Citations
K Papadopoulos, A Mita, A Ricart, D Hufnagel… - Molecular Cancer …, 2007 - AACR
… A phase I study of quarfloxin has been completed in patients … the pharmacokinetic profile of quarfloxin when administered as an … I study of weekly quarfloxin administration is in progress. …
Number of citations: 29 aacrjournals.org
D Drygin, J Whitten, W Rice, S O'Brien, M Schwaebe… - Cancer Research, 2008 - AACR
… Nuclear run-on experiment demonstrated that Quarfloxin inhibited the … Quarfloxin failed to affect the synthesis of c-myc mRNA by RNA Polymerase II at these concentrations. Quarfloxin …
Number of citations: 11 aacrjournals.org
H Xu, LH Hurley - Bioorganic & Medicinal Chemistry Letters, 2022 - Elsevier
… However, on the basis of the revised mechanism of action, in which Quarfloxin was an RNA Pol 1 inhibitor, Quarfloxin was advanced into Phase I clinical trials in 2005, but it lacked …
Number of citations: 16 www.sciencedirect.com
J Lim, C Padgett, D Von Hoff, W Rice, L Darjania… - Cancer Research, 2009 - AACR
… of quarfloxin into various rat tissues and organs. These studies indicate that quarfloxin accumulates … A phase 2 study of quarfloxin in patients with carcinoid or neuroendocrine tumors is …
Number of citations: 4 aacrjournals.org
HM Craven, G Nettesheim, P Cicuta, AM Blagborough… - bioRxiv, 2023 - biorxiv.org
… of quarfloxin and its related derivative CX-5461. In vitro, both compounds bound to P. falciparum-encoded G4 sequences. In cellulo, quarfloxin … cells, while quarfloxin caused weaker …
Number of citations: 3 www.biorxiv.org
TR Fitch, DW Northfelt, PP Griffin… - Journal of Clinical …, 2008 - ascopubs.org
14667 Background: Quarfloxin (Q) is a novel small molecule specifically designed to induce apoptosis in cancer cells by disrupting an essential protein:rDNA quadruplex complex. …
Number of citations: 5 ascopubs.org
LM Harris, KR Monsell, F Noulin… - Antimicrobial agents …, 2018 - Am Soc Microbiol
… Quarfloxin has a rapid initial rate of kill and is active against ring … quarfloxin, can suppress the transcription of a G-quadruplex-containing reporter gene in P. falciparum but that quarfloxin …
Number of citations: 40 journals.asm.org
LM Harris1a, KR Monsell1a, F Noulin, MT Famodimu… - keele-repository.worktribe.com
… stabilising drugs including quarfloxin can suppress the … We have tested this concept, showing that quarfloxin is indeed a potent … The mode of action of quarfloxin may involve deregulated …
Number of citations: 2 keele-repository.worktribe.com
LE Kerry, EE Pegg, DP Cameron… - PLoS neglected …, 2017 - journals.plos.org
… of quarfloxin on the presence of the ESB. Incubation with 300 nM quarfloxin for one hour … ± 17% to 30.5 ± 5%, while in 1 μM quarfloxin only 7.5 ± 0.7% of the cells were ESB positive after …
Number of citations: 40 journals.plos.org
S Asamitsu, S Obata, Z Yu, T Bando, H Sugiyama - Molecules, 2019 - mdpi.com
… Quarfloxin, a ligand that interacts with G4, had completed … It is considered that quarfloxin disrupts the G4–nucleolin … The Phase III trials for quarfloxin are currently not proceeding due to …
Number of citations: 244 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.